molecular formula C19H36O4 B14369875 Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate CAS No. 90735-20-9

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate

Katalognummer: B14369875
CAS-Nummer: 90735-20-9
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: CQKWKTGFKYNBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 It is known for its unique structure, which includes an oxolane ring and a hydroxyhexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate typically involves the esterification of 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyl group and oxolane ring play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(1-hydroxyhexyl)oxolan-2-one
  • Methyl 8-[(2R,3R,5S)-3-hydroxy-5-[(1S)-1-hydroxyhexyl]oxolan-2-yl]octanoate

Uniqueness

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate is unique due to its specific structure, which includes both an oxolane ring and a hydroxyhexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

90735-20-9

Molekularformel

C19H36O4

Molekulargewicht

328.5 g/mol

IUPAC-Name

methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate

InChI

InChI=1S/C19H36O4/c1-3-4-8-12-17(20)18-15-14-16(23-18)11-9-6-5-7-10-13-19(21)22-2/h16-18,20H,3-15H2,1-2H3

InChI-Schlüssel

CQKWKTGFKYNBKO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C1CCC(O1)CCCCCCCC(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.